![molecular formula C22H4Cl10O2S2 B14392389 2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-91-8](/img/structure/B14392389.png)
2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione is a complex organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of two pentachlorophenyl groups attached to the naphthalene-1,4-dione core via sulfanyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in a solvent such as dichloromethane (CH₂Cl₂) in the presence of a base like triethylamine (Et₃N). The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can generate reactive oxygen species (ROS) which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The sulfanyl groups and the quinone core play a crucial role in the compound’s ability to interact with cellular components and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Disulfanyl-1,4-naphthoquinone: Similar structure but with different substituents.
1,4-Naphthoquinone: The parent compound with a simpler structure.
Propriétés
Numéro CAS |
89477-91-8 |
|---|---|
Formule moléculaire |
C22H4Cl10O2S2 |
Poids moléculaire |
718.9 g/mol |
Nom IUPAC |
2,3-bis[(2,3,4,5,6-pentachlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H4Cl10O2S2/c23-7-9(25)13(29)19(14(30)10(7)26)35-21-17(33)5-3-1-2-4-6(5)18(34)22(21)36-20-15(31)11(27)8(24)12(28)16(20)32/h1-4H |
Clé InChI |
NUWBVGWYJCITPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)SC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


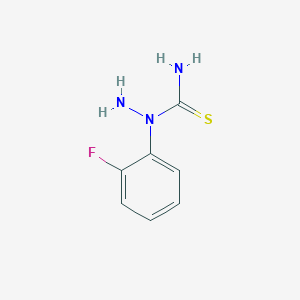
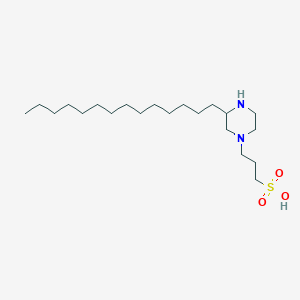
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
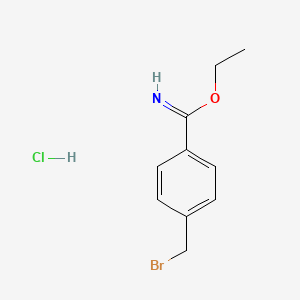
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
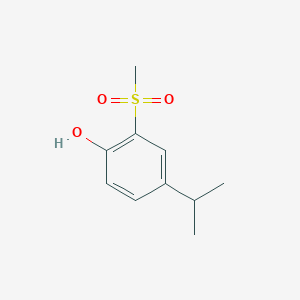
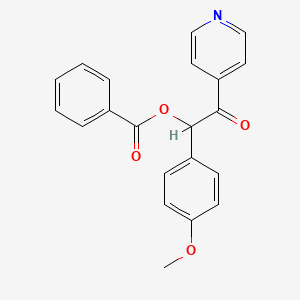

![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)

